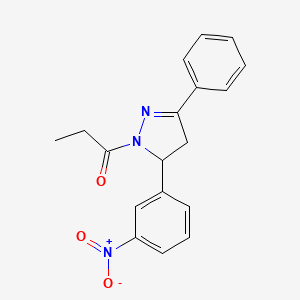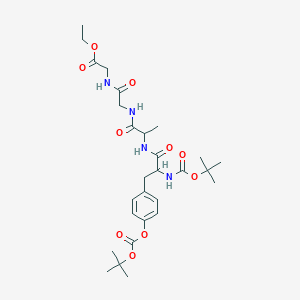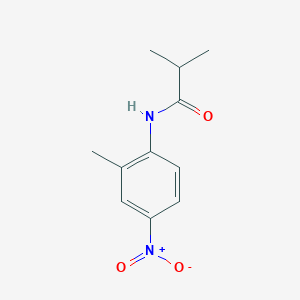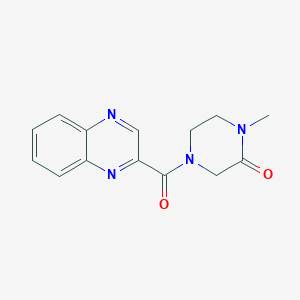
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide, also known as DMBT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a bi-thiazole derivative that has been shown to have interesting biochemical and physiological effects. In
作用机制
The exact mechanism of action of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation. Additionally, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to bind to certain receptors in cells, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and antimicrobial properties, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide in scientific research is its relatively straightforward synthesis method. Additionally, this compound has been shown to have interesting biological activity, making it a potential candidate for use in a variety of experiments. However, one limitation of using 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide. One area of interest is in the development of new anticancer therapies based on the biological activity of this compound. Additionally, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide may have potential applications in the development of new antibiotics or anti-inflammatory drugs. Further research is needed to fully understand the mechanisms of action of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide and its potential applications in scientific research.
合成方法
The synthesis of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide involves the reaction of 2-aminothiazole with 4-methylphenacyl bromide in the presence of a base. This reaction leads to the formation of a bi-thiazole derivative, which is then purified and converted into the dihydrobromide salt form. The synthesis of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.
科学研究应用
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been studied for its potential use as a fluorescent probe for imaging biological systems. This compound has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
属性
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2.2BrH/c1-9-4-6-12(7-5-9)17-15-18-13(8-19-15)14-10(2)16-11(3)20-14;;/h4-8H,1-3H3,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZVRCZTOOSXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5052888.png)
![1-[2-(4-methoxyphenyl)-1-methyl-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5052899.png)
![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5052901.png)

![N-[1-(anilinocarbonyl)-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B5052912.png)
![ethyl 1-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B5052920.png)


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
![5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5052975.png)
![methyl 2-methyl-3-[(4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)amino]benzoate](/img/structure/B5052979.png)